molecular formula C5H12ClNO2 B2767769 (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride CAS No. 167298-49-9

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride

Cat. No.: B2767769
CAS No.: 167298-49-9
M. Wt: 153.61
InChI Key: VAAWFGANNVMGPH-NAALPJHRSA-N
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Description

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol hydrochloride is a chiral cyclopentane derivative with a hydroxyl group at positions 1 and 2, an amino group at position 4, and a hydrochloride counterion. Its molecular formula is C₅H₁₂ClNO₂, and its stereochemistry is critical for biological interactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-4-aminocyclopentane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H/t3?,4-,5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAWFGANNVMGPH-RSCCPHMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CC1N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167298-49-9
Record name rac-(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of amino and hydroxyl groups. One common method includes the reduction of a suitable cyclopentane derivative, followed by amination and hydroxylation under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amines.

Scientific Research Applications

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and neurotransmission.

Comparison with Similar Compounds

Structural Analogues: Stereochemical and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Stereochemistry Functional Groups Molecular Formula Key Applications
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol hydrochloride 1R,2S,4R 1,2-diol, 4-amino, HCl C₅H₁₂ClNO₂ Kinase inhibitor precursors
(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride 1R,2S,3R,5R 1,2-diol, 3-amino, 5-hydroxymethyl, HCl C₆H₁₃NO₃·HCl Fragment-based drug screening
rac-(1R,3S,4S)-4-Aminocyclopentane-1,3-diol hydrochloride Racemic mixture (1R,3S,4S) 1,3-diol, 4-amino, HCl C₅H₁₂ClNO₂ Chiral building blocks
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride 1S,4R Cyclopentene ring, 1-carboxylic acid, 4-amino, HCl C₆H₉NO₂·HCl Undisclosed (structural novelty)
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride 1S,2R,3S,4S 2,3-diol, 4-hydroxymethyl, 1-amino, HCl C₆H₁₃NO₃·HCl Pharmacological studies
Key Observations:
  • Stereochemistry: Minor changes in stereochemistry (e.g., 1R,2S,4R vs. 1R,2S,4S) alter hydrogen bonding and receptor binding .
  • Functional Groups : The addition of a hydroxymethyl group (e.g., in the 1R,2S,3R,5R isomer) enhances hydrophilicity and solubility compared to the target compound .

Biological Activity

Overview

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant implications in biological research and medicinal chemistry. Its unique stereochemical configuration allows it to interact selectively with various biological targets, making it a valuable tool for studying enzyme-substrate interactions and exploring potential therapeutic applications.

  • Molecular Formula : C5H11ClN2O2
  • Molecular Weight : 150.61 g/mol
  • CAS Number : 79200-57-0
  • Stereochemistry : Chiral compound with specific configurations at multiple stereocenters.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors due to its stereochemistry. This binding can modulate enzymatic activity and influence metabolic pathways. The compound has been shown to participate in:

  • Enzyme Inhibition : It can inhibit specific enzymes by fitting into their active sites, thereby blocking substrate access.
  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing signal transduction pathways.

1. Enzyme-Substrate Interactions

Research has demonstrated that this compound serves as a model compound for studying enzyme-substrate interactions. Its chirality plays a crucial role in determining the specificity and efficiency of these interactions.

2. Potential Therapeutic Uses

The compound has been investigated for its potential applications in treating neurological disorders and metabolic diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme involved in neurotransmitter metabolism, this compound was found to significantly reduce enzyme activity at micromolar concentrations. The study highlighted the importance of the compound's stereochemistry in achieving effective inhibition.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in a model of oxidative stress. Results indicated that treatment with this compound led to reduced neuronal cell death and improved survival rates compared to control groups.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundEnzyme inhibition; neuroprotectionBinds to active sites of enzymes/receptors
(1R,2S)-4-Aminocyclopentane-1,2-DiolSimilar enzyme interactionsLess effective due to different chirality
(1R,3S)-3-AminocyclopentanediolLimited biological activityDifferent binding affinity

Research Findings

Recent studies have underscored the importance of chirality in determining the biological effects of cyclopentane derivatives. For instance:

  • Chirality and Activity : The specific configuration of this compound enhances its binding affinity for certain enzymes compared to its racemic counterparts.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal favorable absorption and distribution characteristics that support its potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves asymmetric catalytic methods to achieve the desired stereochemistry. For example, hydroxy-protected intermediates (e.g., (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol) are synthesized via chiral auxiliaries or enantioselective catalysis, followed by deprotection and hydrochloride salt formation . Key steps include:

  • Protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl or benzyl groups) to prevent side reactions.
  • Stereoselective amination via reductive amination or enzymatic resolution to install the 4-amino group.
  • HPLC or chiral column chromatography for purification to ensure >98% enantiomeric excess .

Q. How is the stereochemistry and structural integrity of this compound validated experimentally?

  • NMR spectroscopy : Proton coupling constants (e.g., J values for vicinal diols) confirm the (1R,2S,4R) configuration. For example, the coupling between H1 and H2 in the cyclopentane ring typically falls within 3–5 Hz for cis-diols .
  • X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal lattice interactions .
  • Optical rotation : Matches literature values for enantiopure samples (e.g., [α]D²⁵ = +15° to +25° in methanol) .

Q. What purification techniques are critical for isolating this compound in high purity?

  • Reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) resolves diastereomers .
  • Recrystallization from ethanol/water mixtures removes inorganic salts and stabilizes the hydrochloride form .

Advanced Research Questions

Q. How does the stereochemistry of (1R,2S,4R)-4-aminocyclopentane-1,2-diol influence its activity as a substrate in enzymatic reactions?

Enzymes like NAD+-dependent oxidoreductases exhibit stereochemical selectivity . For instance, Rhodococcus erythropolis DCL14 oxidizes (1S,2S,4R)-menth-8-ene-1,2-diol 40% faster than its (1R,2R,4S) counterpart . Mechanistic studies suggest:

  • The (1R,2S,4R) configuration aligns with the enzyme’s active-site geometry, enabling optimal hydrogen bonding with catalytic residues.
  • Kinetic assays (e.g., Michaelis-Menten parameters) quantify substrate specificity, with Km values differing by 2–3 fold between stereoisomers .

Q. What role does this compound play in fragment-based kinase inhibitor design?

As a cyclopentyl scaffold , it mimics ribose moieties in nucleoside analogs (e.g., PreQ0 derivatives). Key applications include:

  • Fragment coupling : Reacting the amine group with halo-intermediates (e.g., 5-(1,3-benzothiazol-2-yl)pyrimidine) to generate kinase-binding motifs .
  • Structure-activity relationship (SAR) studies : Modifying hydroxyl or amino groups alters kinase selectivity (e.g., EGFR vs. CDK2 inhibition) .

Q. What methodologies are employed to assess its pharmacological potential in kinase inhibition?

  • Biochemical assays : Measure IC₅₀ values using ADP-Glo™ kinase assays against panels of 50+ kinases .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT or Caspase-3 activation .
  • Molecular docking : Predict binding modes to ATP pockets using software like AutoDock Vina .

Q. Can microbial biotransformation be leveraged to modify this compound’s functional groups?

Yes. Gram-positive bacteria (e.g., Rhodococcus spp.) perform stereoselective oxidations or hydrogenations on cyclopentane diols. For example:

  • Bio-oxidation : NAD+-dependent enzymes convert diols to ketones (e.g., 1-hydroxy-2-oxolimonene derivatives) .
  • HPLC-MS monitors reaction progress, while circular dichroism confirms retained stereochemistry .

Contradictions and Limitations

  • Enzyme specificity : While notes higher activity for (1S,2S,4R)-menth-8-ene-1,2-diol, extrapolation to (1R,2S,4R)-4-aminocyclopentane-1,2-diol requires empirical validation due to structural differences .
  • Synthetic scalability : Asymmetric syntheses in and achieve high enantiopurity but require costly catalysts (e.g., Rhodium-BINAP complexes) .

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